molecular formula C22H23NO4 B2985692 (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid CAS No. 1013997-51-7

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid

Cat. No.: B2985692
CAS No.: 1013997-51-7
M. Wt: 365.429
InChI Key: IFUWGSCZSKIAIA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is a chemical compound that features a pyrrolidine ring attached to a propionic acid moiety, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Propionic Acid Moiety: The propionic acid group is introduced via a reaction with a suitable reagent, such as an acyl chloride or an ester.

    Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

    Oxidation and Reduction: The pyrrolidine ring and propionic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound’s molecular targets include amino acids and peptides, and its pathways involve standard peptide coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Boc-pyrrolidin-2-yl)-propionic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Fmoc.

    (S)-3-(1-Cbz-pyrrolidin-2-yl)-propionic acid: Features a Cbz (carbobenzyloxy) protecting group.

Uniqueness

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is unique due to the Fmoc group, which offers advantages in peptide synthesis, such as ease of removal under mild conditions and compatibility with automated synthesizers.

Properties

IUPAC Name

3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUWGSCZSKIAIA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.